BenchChemオンラインストアへようこそ!

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

Medicinal Chemistry Lipophilicity Optimization Drug Design

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1823580-40-0) is a heterocyclic building block comprising a 1,2,4-thiadiazole core substituted at the 3-position with an n-butyl chain and at the 5-position with an unsubstituted piperazine ring. It has the molecular formula C₁₀H₁₈N₄S and a molecular weight of 226.34 g/mol.

Molecular Formula C10H18N4S
Molecular Weight 226.34 g/mol
CAS No. 1823580-40-0
Cat. No. B6356054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine
CAS1823580-40-0
Molecular FormulaC10H18N4S
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCCCCC1=NSC(=N1)N2CCNCC2
InChIInChI=1S/C10H18N4S/c1-2-3-4-9-12-10(15-13-9)14-7-5-11-6-8-14/h11H,2-8H2,1H3
InChIKeyLALQZRSWETUUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1823580-40-0) | Procurement Reference and Core Properties


1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1823580-40-0) is a heterocyclic building block comprising a 1,2,4-thiadiazole core substituted at the 3-position with an n-butyl chain and at the 5-position with an unsubstituted piperazine ring . It has the molecular formula C₁₀H₁₈N₄S and a molecular weight of 226.34 g/mol . This compound belongs to the broader class of 5-piperazinyl-1,2,4-thiadiazoles, which have been investigated in medicinal chemistry as scaffolds for neurological targets, antimicrobial agents, and kinase modulators [1]. The butyl substituent confers distinct physicochemical properties compared to aryl-substituted analogs, making this compound a valuable intermediate for structure-activity relationship (SAR) exploration where lipophilicity tuning is required.

Why 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine Cannot Be Substituted with Other 1,2,4-Thiadiazolylpiperazines


The 1,2,4-thiadiazol-5-ylpiperazine scaffold exhibits pronounced structure-dependent variations in physicochemical behavior that preclude simple substitution between analogs. The nature of the substituent at the 3-position of the thiadiazole ring dictates critical properties including lipophilicity, solubility, and crystallinity, which in turn govern downstream synthetic utility and biological performance [1]. Specifically, substitution with an alkyl chain (such as the n-butyl group in the target compound) versus an aryl ring (such as phenyl or substituted phenyl) produces divergent solubility profiles in aqueous and biorelevant media [2]. Furthermore, the physical state of the compound at ambient temperature—liquid versus crystalline solid—directly impacts handling, formulation compatibility, and storage requirements in both research and manufacturing workflows [3]. Generic replacement with an in-class analog without accounting for these quantified differences risks irreproducible synthetic outcomes, altered pharmacokinetic parameters in lead optimization, and procurement of material unsuitable for the intended experimental system.

Quantitative Differentiation Evidence for 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1823580-40-0) vs. Aryl Analogs


LogP Reduction of Approximately 1 Log Unit vs. Phenyl Analog

The target compound bearing an n-butyl substituent at the 3-position is predicted to exhibit a LogP approximately 1 log unit lower than the widely used 3-phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine. The phenyl analog has a calculated LogP of 2.01–2.85 depending on the computational method [1][2], whereas the butyl-substituted compound, based on structural fragment contributions, is estimated to have a LogP in the range of 1.0–1.8. This difference is driven by the replacement of the aromatic phenyl ring (π = ~2.0 contribution) with the aliphatic butyl chain.

Medicinal Chemistry Lipophilicity Optimization Drug Design

Predicted Aqueous Solubility Advantage of Butyl-Substituted Analog

Systematic thermodynamic analysis of 1,2,4-thiadiazole derivatives has established that substitution in the phenyl ring of 1,2,4-thiadiazole molecules leads to a significant decrease in aqueous solubility compared to unsubstituted or alkyl-substituted analogs [1]. The introduction of phenyl groups simultaneously increases the sublimation Gibbs energy (enhancing crystal lattice stability) and decreases the hydration Gibbs energy, both of which act to reduce apparent solubility. The butyl-substituted target compound lacks the planar aromatic ring system that promotes efficient crystal packing and π–π stacking, and is therefore expected to exhibit higher aqueous solubility than its phenyl counterpart, though precise quantitative solubility data for the target compound remains unpublished in the peer-reviewed literature [2].

Formulation Science Physicochemical Profiling Bioavailability

Physical State Differentiation: Liquid vs. Crystalline Solid at Ambient Temperature

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine is supplied and handled as a liquid at ambient temperature , whereas the closely related 3-phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine is a crystalline solid with a melting point of 91–93 °C [1]. This physical state difference arises directly from the replacement of the planar phenyl group—which facilitates strong intermolecular π–π stacking and efficient crystal packing—with the conformationally flexible n-butyl chain, which disrupts ordered packing and lowers the melting point substantially.

High-Throughput Screening Automated Liquid Handling Synthetic Chemistry

Predicted CNS Multiparameter Optimization (MPO) Score Alignment

The target compound's butyl substituent yields physicochemical properties that align more closely with optimal CNS drug space than the phenyl analog. Based on available and estimated parameters, the butyl analog has lower molecular weight (226.34 vs. 246.33 g/mol) [1], fewer aromatic rings, and reduced LogP (estimated ~1.0–1.8 vs. 2.01–2.85 for the phenyl analog). These differences shift the CNS MPO score toward the optimal range (CNS MPO ≥4) for brain penetration. While the phenyl analog has been explicitly claimed in patents for neurodegenerative disease applications [2], the butyl analog offers a potentially advantageous physicochemical profile for CNS target engagement with reduced risk of hERG channel blockade and cytochrome P450 inhibition associated with higher lipophilicity.

CNS Drug Discovery Blood-Brain Barrier Permeability Lead Optimization

Hazard Profile Differentiation: Reduced Corrosivity vs. Phenyl Analog

The target compound carries GHS07 classification (Harmful/Irritant) with H302, H315, H319, and H335 hazard statements indicating acute oral toxicity (Category 4) and irritation to skin, eyes, and respiratory tract . In contrast, the phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine carries the more severe Hazard Symbol 'C' (Corrosive) with Risk Phrase R34, indicating that it causes burns to the skin, eyes, and respiratory tract [1]. This hazard classification difference translates to distinct safety handling requirements, personal protective equipment (PPE) specifications, and shipping restrictions.

Laboratory Safety Chemical Handling Procurement Compliance

Recommended Research and Industrial Applications for 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1823580-40-0)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

This compound is indicated for neuroscience lead optimization campaigns where the 1,2,4-thiadiazol-5-ylpiperazine scaffold has demonstrated target engagement but the widely used 3-phenyl analog exceeds optimal lipophilicity thresholds. The butyl substituent reduces calculated LogP by approximately 1 log unit relative to the phenyl analog, improving alignment with CNS MPO scoring while maintaining the piperazine moiety for receptor binding interactions [1]. This physicochemical shift potentially mitigates off-target liabilities including hERG channel blockade and CYP450 inhibition that frequently accompany higher lipophilicity in CNS candidates. The 1,2,4-thiadiazol-5-ylpiperazine scaffold has established precedent in neurodegenerative disease patents, supporting the relevance of this chemotype for CNS applications [2].

Automated High-Throughput Screening and Compound Management

The liquid physical state of 1-(3-butyl-1,2,4-thiadiazol-5-yl)piperazine at ambient temperature enables seamless integration with automated liquid handling platforms without requiring the additional steps of solid weighing, dissolution, and sonication that are necessary for the crystalline phenyl analog [1]. This property reduces workflow complexity in compound management facilities and minimizes potential dosing errors during high-throughput screening campaigns. The lower hazard classification (GHS07 Warning vs. Corrosive) further simplifies handling protocols in automated environments and reduces the burden of safety documentation for screening operations [2].

Medicinal Chemistry Scaffold for SAR Exploration of Alkyl Chain Length

As a representative alkyl-substituted member of the 1,2,4-thiadiazol-5-ylpiperazine series, this compound serves as a critical reference point for systematic structure-activity relationship (SAR) studies investigating the effect of substituent lipophilicity and flexibility on target binding. The butyl chain provides an intermediate lipophilicity benchmark between shorter alkyl analogs (methyl, ethyl) and longer-chain or branched derivatives. The commercial availability of this compound at 95% purity from established suppliers supports its use as a reliable building block for library synthesis and parallel medicinal chemistry efforts . Systematic thermodynamic studies of 1,2,4-thiadiazole derivatives indicate that alkyl substitution yields distinct solubility and hydration behavior compared to aryl substitution, making this compound valuable for elucidating substituent-dependent physicochemical trends within the series [1].

Formulation Feasibility Assessment for In Vivo Pharmacology

The butyl-substituted analog is predicted to exhibit enhanced aqueous solubility relative to aryl-substituted 1,2,4-thiadiazol-5-ylpiperazines, based on thermodynamic analyses demonstrating that phenyl ring substitution significantly decreases solubility through enhanced crystal lattice stabilization . This solubility advantage supports the use of this compound in early-stage in vivo pharmacology studies where achieving adequate exposure requires formulation without excessive co-solvents or complex delivery systems. The lower molecular weight (226.34 vs. 246.33 g/mol) further benefits dose preparation and reduces the mass of compound required for PK/PD studies. While experimental solubility data for the target compound remains limited in the public domain, the class-level thermodynamic trends provide a rational basis for prioritizing this analog in formulation feasibility assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.